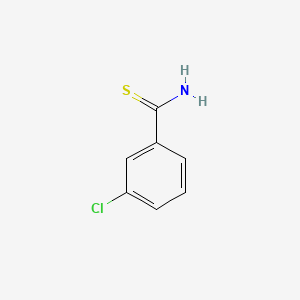

3-Chlorothiobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chlorobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNS/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEBJXXIPHYYEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180162 | |

| Record name | Benzenecarbothioamide, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2548-79-0 | |

| Record name | Benzenecarbothioamide, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002548790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenecarbothioamide, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2548-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chlorothiobenzamide: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Chlorothiobenzamide (CAS No. 2548-79-0), a halogenated aromatic thioamide of significant interest in synthetic and medicinal chemistry. We delve into its core chemical and physical properties, molecular structure, and spectroscopic profile. Furthermore, this document outlines a validated synthetic protocol, explores the compound's characteristic reactivity, and discusses its established and potential applications, particularly as a versatile building block in drug discovery and materials science. Safety protocols and analytical methodologies are also detailed to ensure safe handling and accurate characterization. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep, practical understanding of this important reagent.

Chemical Identity and Physicochemical Properties

This compound, systematically named 3-chlorobenzenecarbothioamide, is a light yellow to yellow solid organic compound.[1][2] The presence of a chlorine atom on the meta-position of the benzene ring and the thioamide functional group (-C(=S)NH₂) defines its unique chemical character and reactivity. Its fundamental identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2548-79-0 | [1][3] |

| Molecular Formula | C₇H₆ClNS | [3][4] |

| Molecular Weight | 171.65 g/mol | [3][4] |

| Appearance | Light yellow to yellow solid | [1][2] |

| Melting Point | 110 °C | [1][2][3] |

| Boiling Point (Predicted) | 289.5 ± 42.0 °C | [1][3] |

| Density (Predicted) | 1.341 ± 0.06 g/cm³ | [1][3] |

| pKa (Predicted) | 12.37 ± 0.29 | [1][3] |

| InChI | InChI=1S/C7H6ClNS/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | [4] |

| SMILES | C1=CC(=CC(=C1)Cl)C(=S)N | [4] |

Molecular Structure and Reactivity Profile

The structure of this compound features a planar benzene ring substituted with a chloro group and a thioamide group. The thioamide functional group is the primary center of reactivity. It is more nucleophilic at the sulfur atom and more acidic at the nitrogen atom compared to its amide analogue, 3-chlorobenzamide. This heightened reactivity makes it a valuable intermediate in the synthesis of sulfur-containing heterocycles like thiazoles and thiadiazoles, which are common scaffolds in pharmacologically active molecules.[5][6]

The chlorine atom at the meta-position is generally stable but can participate in nucleophilic aromatic substitution reactions under forcing conditions. Its electron-withdrawing nature also influences the reactivity of the aromatic ring and the thioamide group.

Caption: Key reactive sites in this compound.

Synthesis and Purification Protocol

This compound is commonly synthesized from its corresponding nitrile, 3-chlorobenzonitrile, via thionation. The following protocol describes a robust method using sodium hydrosulfide (NaSH).

Causality: This method is preferred for its directness and relatively mild conditions. The nitrile group (-C≡N) is a stable precursor, and its conversion to a thioamide is a well-established transformation. Sodium hydrosulfide acts as the sulfur source, directly attacking the electrophilic carbon of the nitrile.

Protocol: Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorobenzonitrile (10.0 g, 72.7 mmol) in ethanol (100 mL).

-

Reagent Addition: To this solution, add a 20% aqueous solution of sodium hydrosulfide (NaSH) (50 mL, ~145 mmol) dropwise over 20 minutes. Note: NaSH is corrosive and releases H₂S gas. This step must be performed in a well-ventilated fume hood.

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. The disappearance of the starting nitrile spot indicates reaction completion.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of ice-cold water. A yellow precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 50 mL) to remove inorganic salts.

-

Purification (Self-Validation): Recrystallize the crude product from a minimal amount of hot ethanol. This step is crucial for removing unreacted starting material and side products. The formation of well-defined yellow crystals upon cooling validates the purity of the compound.

-

Drying: Dry the purified crystals in a vacuum oven at 50 °C overnight. The expected yield is typically in the range of 80-90%.

-

Characterization: Confirm the identity and purity of the final product using melting point analysis, NMR, and IR spectroscopy.

Caption: Synthetic workflow for this compound.

Relevance in Medicinal Chemistry and Drug Development

Thioamides are recognized as important pharmacophores and versatile synthetic intermediates in drug discovery. This compound serves as a key building block for more complex molecules with potential therapeutic activity.

-

Antibacterial Activity: The compound itself has been noted for its antibacterial properties.[1][2][3] The thioamide moiety is a known feature in several antitubercular agents, suggesting that derivatives of this compound could be explored for this purpose.

-

Corrosion Inhibition: Related structures, such as thiosemicarbazones derived from substituted benzaldehydes, have demonstrated significant efficacy as corrosion inhibitors for steel in acidic environments.[7] This suggests potential applications in materials science and industrial processes.

-

Heterocycle Synthesis: As mentioned, the primary value of this compound in drug development is its role as a precursor. It can be used to synthesize a variety of heterocyclic compounds, such as 1,2,4-triazole-3-thiols, which are scaffolds present in a wide range of biologically active compounds.[6] The thioamide group readily undergoes cyclization reactions with appropriate bifunctional reagents.

Safety, Handling, and Storage

Hazard Profile: this compound is classified as harmful if swallowed (H302) and may cause skin and eye irritation.[3] It is also a potential skin sensitizer.[1]

-

Risk Statements: R22 (Harmful if swallowed), R36 (Irritating to eyes), R43 (May cause sensitization by skin contact)[1][3]

-

GHS Pictogram: GHS07 (Exclamation Mark)[3]

Handling Protocols:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of accidental contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials. It should be stored at room temperature.[1][3]

References

- 1. 3-CHLORO-THIOBENZAMIDE CAS#: 2548-79-0 [amp.chemicalbook.com]

- 2. This compound , 98% , 2548-79-0 - CookeChem [cookechem.com]

- 3. 3-CHLORO-THIOBENZAMIDE | 2548-79-0 [chemicalbook.com]

- 4. PubChemLite - this compound (C7H6ClNS) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

An In-Depth Technical Guide to the Synthesis of 3-Chlorothiobenzamide from 3-Chlorobenzonitrile

Abstract: This technical guide provides a comprehensive overview of the synthesis of 3-Chlorothiobenzamide, a crucial intermediate in the development of various pharmaceutical compounds. The document details scientifically vetted methodologies for the conversion of 3-chlorobenzonitrile to the target thioamide, with a focus on the underlying chemical principles, optimization of reaction conditions, and safety protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step experimental procedures.

Introduction: The Significance of this compound in Medicinal Chemistry

Thioamides are a class of organic compounds that serve as versatile building blocks in the synthesis of numerous heterocyclic compounds with significant biological activities.[1][2] Specifically, this compound is a key precursor for the synthesis of various therapeutic agents, including but not limited to, antimicrobial and anticancer drugs.[3] The incorporation of the thioamide functional group can enhance the pharmacological profile of a molecule, making its efficient and scalable synthesis a topic of considerable interest within the drug discovery and development sector.[4]

The conversion of nitriles to thioamides represents a fundamental transformation in organic synthesis.[5][6][7] This guide will focus on the practical and efficient synthesis of this compound from the readily available starting material, 3-chlorobenzonitrile. We will explore several reliable methods, delving into the mechanistic details and providing actionable protocols for laboratory execution.

Synthetic Methodologies: A Comparative Analysis

The synthesis of thioamides from nitriles can be achieved through various reagents and reaction conditions. Below, we discuss two of the most effective and commonly employed methods for the synthesis of this compound from 3-chlorobenzonitrile: direct thionation using hydrogen sulfide and its derivatives, and the use of Lawesson's Reagent.

Method 1: Direct Thionation with Hydrogen Sulfide and its Surrogates

The most direct route to convert a nitrile to a primary thioamide is through the addition of hydrogen sulfide (H₂S).[8] However, due to the hazardous nature of gaseous H₂S, several methods have been developed that utilize H₂S surrogates or in situ generation, offering a safer yet equally effective alternative.[9][10][11][12]

Causality Behind Experimental Choices:

The reaction proceeds via the nucleophilic attack of the hydrosulfide ion (HS⁻) on the electrophilic carbon of the nitrile group. The choice of base is critical as it serves to generate the nucleophilic hydrosulfide ion from H₂S or a salt like sodium hydrosulfide (NaSH). The use of a Lewis acid, such as magnesium chloride, can further activate the nitrile group towards nucleophilic attack.[8][10] Solvents like dimethylformamide (DMF) or methanol are often employed due to their ability to dissolve the reactants and facilitate the reaction.[8][10]

Self-Validating System:

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting nitrile and the appearance of the more polar thioamide product. The final product can be purified by recrystallization, and its identity and purity confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Method 2: Thionation using Lawesson's Reagent

Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a widely used thionating agent for the conversion of carbonyl compounds to thiocarbonyls.[13][14] While less common for the direct conversion of nitriles, it can be employed under specific conditions, often in the synthesis of more complex thioamides. The reaction with amides, which can be formed from the hydrolysis of nitriles, is particularly efficient.[13][14]

Causality Behind Experimental Choices:

Lawesson's Reagent acts as a source of sulfur. The reaction mechanism involves the formation of a reactive dithiophosphine ylide which then reacts with the substrate.[13][14] The reaction is typically carried out in an anhydrous, high-boiling solvent such as toluene or o-xylene at elevated temperatures.[15]

Self-Validating System:

Similar to the direct thionation method, reaction progress is monitored by TLC. The workup procedure typically involves removing the phosphorus-containing byproducts by filtration or chromatography. The purity and identity of the product are confirmed by standard spectroscopic techniques.

Reaction Mechanisms and Visualizations

Understanding the underlying reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of Thioamide Formation from Nitrile using Hydrogen Sulfide

The reaction is initiated by the deprotonation of hydrogen sulfide or a hydrosulfide salt to form the highly nucleophilic hydrosulfide anion. This anion then attacks the electrophilic carbon of the nitrile, leading to the formation of a thioimidate intermediate. Subsequent protonation and tautomerization yield the final thioamide product.

Caption: Mechanism of thioamide synthesis from nitrile with H₂S.

Experimental Workflow for Synthesis and Purification

A generalized workflow for the synthesis of this compound is presented below. This workflow is applicable to the direct thionation method, with specific details provided in the experimental protocol section.

Sources

- 1. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioamide synthesis by thioacylation [organic-chemistry.org]

- 3. Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thioamide synthesis by thionation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. CCOHS: Hydrogen Sulfide [ccohs.ca]

- 10. researchgate.net [researchgate.net]

- 11. hsi.com [hsi.com]

- 12. hazwopercenter.com [hazwopercenter.com]

- 13. Lawesson's Reagent [organic-chemistry.org]

- 14. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

Thiobenzamide Derivatives as a Vanguard in the War Against Bacterial Resistance

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent exploration of novel chemical scaffolds and unexploited cellular targets. Thiobenzamide derivatives, a class of sulfur-containing organic molecules, have emerged as a highly promising area of investigation. This guide provides a comprehensive technical overview of the antibacterial activities of these compounds, synthesizing current research on their mechanisms of action, structure-activity relationships (SAR), and efficacy against multi-drug resistant (MDR) pathogens. We delve into the causality behind experimental design and present robust, self-validating protocols for their synthesis and evaluation. This document is intended to serve as a foundational resource for researchers aiming to accelerate the development of thiobenzamide-based antibacterial agents.

The Imperative for New Antibacterial Scaffolds

The post-antibiotic era is no longer a distant threat but a looming public health crisis. Pathogens on the World Health Organization's priority list, such as methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae, demonstrate the dwindling efficacy of our current therapeutic arsenal[1]. The chemical backbone of many existing antibiotics has been exhausted by bacterial adaptation. This reality drives the scientific community to investigate novel molecular frameworks that are structurally distinct from conventional drugs and can engage new bacterial targets[2]. The thioamide moiety, an isostere of the amide bond, has gained significant traction in medicinal chemistry for its unique physicochemical properties and its presence in several therapeutic agents[3]. Thiobenzamide derivatives, in particular, represent a versatile scaffold with a demonstrated spectrum of potent antibacterial activities[3].

Unraveling the Mechanisms of Action

A key advantage of the thiobenzamide scaffold is its ability to engage multiple, and sometimes novel, bacterial targets. This mechanistic diversity is a crucial asset in circumventing existing resistance pathways.

Inhibition of Bacterial Cell Division

A primary and well-documented mechanism is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein[4][5]. FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. Its polymerization into the "Z-ring" at the division site is a critical step for cytokinesis.

-

Causality: By targeting FtsZ, thiobenzamide derivatives disrupt the formation of the Z-ring. This leads to an inability of the bacterial cell to divide, resulting in filamentation and eventual cell death[4]. This mechanism is particularly attractive because FtsZ is a highly conserved protein across many bacterial species but is absent in eukaryotes, suggesting a high potential for selective toxicity. Several benzamide derivatives have shown that inhibition of FtsZ leads to bacterial swelling, elongation, and desegregation[1].

Disruption of Membrane Integrity

Certain thioarylamide derivatives have been shown to exert their antibacterial effect by physically interfering with the bacterial cell membrane[6]. Electron Paramagnetic Resonance and Scanning Electron Microscopy analyses have revealed that these compounds can disrupt the membrane bilayer, leading to increased permeability and loss of cellular homeostasis[6][7].

-

Causality: The lipophilic nature of the thiobenzamide scaffold allows it to intercalate into the lipid bilayer. This disruption compromises the membrane's role as a selective barrier, causing leakage of essential ions and metabolites, ultimately leading to cell death[8]. This direct, physical mechanism is less prone to the development of resistance compared to enzyme-targeted inhibition.

Other Potential Targets

Research has also pointed to other enzymatic targets:

-

Urease Inhibition: Some thioamide-containing compounds are potent inhibitors of urease, an enzyme critical for the survival of certain pathogens, like Helicobacter pylori and Proteus mirabilis, in acidic environments[3].

-

Topoisomerase Inhibition: While less common for thiobenzamides themselves, related thiosemicarbazide derivatives have been shown to inhibit type IIA topoisomerases (DNA gyrase and topoisomerase IV), thereby disrupting DNA replication[2][9].

The multifaceted mechanisms of thiobenzamide derivatives are a significant strategic advantage in drug development.

Caption: Mechanisms of Action for Thiobenzamide Derivatives.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of a thiobenzamide derivative and its biological activity is paramount for rational drug design. SAR studies guide the optimization of lead compounds to enhance potency and selectivity while minimizing toxicity.

| Structural Position / Modification | Observation | Implication for Design | Supporting Sources |

| N-terminus Substitution | N-monosubstituted thiobenzamides can exhibit potent activity, but may also have toxicity concerns (e.g., lung toxicity)[10]. | Careful selection of N-substituents is critical. Bulky or specific functional groups may modulate target affinity and toxicity. | [10] |

| Phenyl Ring Substitution | Electron-withdrawing or -donating groups on the phenyl ring significantly alter activity. Halogen substitutions (e.g., fluorine, chlorine) are often favorable. | The electronic properties of the phenyl ring influence target binding and pharmacokinetic properties. A halogen scan is a rational starting point for optimization. | [2][5] |

| (Acyloxy)alkyl Ester Chains | In dithiobis(benzamide) derivatives, the length of an alkyl carbon chain on an ester moiety directly correlates with activity against Mycobacterium species. | For specific pathogens, extending lipophilic chains can enhance cell wall penetration and overall potency. | [11] |

| Hybrid Molecules | Fusing the thiobenzamide scaffold with other heterocyclic rings (e.g., pyrazoline, thiazole) can broaden the spectrum of activity. | Hybridization is a valid strategy to engage multiple targets or improve drug-like properties. | [12][13] |

Efficacy Against Drug-Resistant Pathogens

The true litmus test for any new antibacterial candidate is its activity against clinically relevant, multi-drug resistant (MDR) strains. Thiobenzamide derivatives have shown remarkable promise in this area.

| Compound Class / Derivative | Resistant Pathogen(s) | Potency (MIC) / Finding | Supporting Sources |

| Thiophenyl-pyrimidine derivative (F20) | Methicillin-resistant S. aureus (MRSA), Vancomycin-resistant Enterococci (VREs) | Showed higher potency than vancomycin and methicillin in tests. | [4] |

| Thioarylamide (N-19004) | Clinical strains of S. aureus and P. aeruginosa, including MDR strains. | Active against a broad spectrum of pathogens; proficient in biofilm inhibition and disruption. | [6] |

| 2,2'-dithiobis(benzamide) derivatives | M. tuberculosis resistant to streptomycin, kanamycin, or isonicotinic acid hydrazide. | Showed no cross-resistance with existing antitubercular agents. The most potent compound was superior or equivalent to streptomycin. | [11] |

| Benzamide derivatives (FtsZ inhibitors) | Multi-drug resistant S. aureus (MDRSA) | Showed MICs between 0.6 and 2.5 µg/mL against clinical MDRSA isolates. | [1] |

| 2-benzylidene-3-oxobutanamide derivative (Compound 17) | MRSA and MDR-Acinetobacter baumannii | Active against both Gram-positive and Gram-negative resistant species. | [14] |

Key Experimental Protocols

To ensure reproducibility and validity, standardized protocols are essential. The following sections detail the core methodologies for the synthesis and evaluation of thiobenzamide derivatives.

General Synthesis of a Thiobenzamide Derivative

This protocol describes a common method for converting a benzamide to its corresponding thiobenzamide using Lawesson's reagent.

Rationale: Lawesson's reagent is a widely used and efficient thionating agent for converting carbonyl compounds, including amides, into their corresponding thiocarbonyls under relatively mild conditions.

Step-by-Step Protocol:

-

Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting benzamide derivative (1.0 equivalent) in an anhydrous solvent such as toluene or dioxane.

-

Addition of Lawesson's Reagent: Add Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] (0.5-0.6 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching & Extraction: Upon completion, cool the mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with an organic solvent like ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product using flash column chromatography on silica gel to obtain the pure thiobenzamide derivative.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the gold standard.

Self-Validation System: This protocol is self-validating through the inclusion of a positive control (a known antibiotic), a negative control (no drug), and a solvent control (to ensure the solvent has no intrinsic antibacterial activity).

Step-by-Step Protocol:

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Inoculate a single colony into a sterile broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of ~5 x 10⁵ CFU/mL.

-

Compound Preparation: Prepare a stock solution of the test thiobenzamide derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using the appropriate broth. The final concentration of DMSO should typically be ≤1% to avoid toxicity[15].

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Controls:

-

Positive Control: Wells containing a standard antibiotic (e.g., ciprofloxacin, vancomycin) with the bacterial inoculum.

-

Negative/Sterility Control: Wells containing only sterile broth.

-

Growth Control: Wells containing broth and the bacterial inoculum with no test compound.

-

Solvent Control: Wells containing the highest concentration of the solvent used (e.g., DMSO) with the bacterial inoculum.

-

-

Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Rationale: This assay is a direct extension of the MIC test and is crucial for distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Step-by-Step Protocol:

-

Perform MIC Test: First, determine the MIC as described in Protocol 5.2.

-

Subculturing: From the wells corresponding to the MIC, and at concentrations 2x, 4x, and 8x the MIC, take a small aliquot (e.g., 10 µL).

-

Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar) that is free of any antimicrobial agent.

-

Incubation: Incubate the plates at 37 °C for 24 hours.

-

Reading Results: The MBC is the lowest concentration that results in no bacterial growth (or a ≥99.9% reduction in the initial inoculum) on the agar plate.

Caption: High-level workflow for antibacterial evaluation.

Challenges and Future Perspectives

Despite their promise, the development of thiobenzamide derivatives is not without challenges.

-

Toxicity: As with any therapeutic agent, toxicity is a primary concern. Early reports on primary thioamides noted potential hepatotoxicity, while certain N-substituted derivatives showed lung toxicity in animal models[10]. It is imperative that comprehensive cytotoxicity and in vivo toxicology studies are integrated early in the development pipeline.

-

Pharmacokinetics: The metabolic stability and overall pharmacokinetic profile of thioamides can be variable[3]. Prodrug strategies or structural modifications to block metabolic hotspots may be necessary to develop candidates with suitable in vivo properties.

-

Spectrum of Activity: While many derivatives show excellent activity against Gram-positive bacteria, achieving broad-spectrum activity that includes Gram-negative pathogens is often more challenging, potentially due to the formidable outer membrane of these bacteria[4].

Future research should focus on developing derivatives with improved safety profiles, exploring novel delivery systems to enhance efficacy, and investigating their potential in combination therapies to combat resistance and reduce toxicity.

Conclusion

Thiobenzamide derivatives represent a fertile ground for the discovery of next-generation antibacterial agents. Their ability to engage novel and multiple cellular targets, combined with potent activity against some of the most threatening multi-drug resistant pathogens, underscores their therapeutic potential. A disciplined, rational approach to drug design, guided by a deep understanding of their structure-activity relationships and potential liabilities, will be essential to translate this potential from the laboratory bench to the patient's bedside. This guide provides the foundational knowledge and experimental framework to empower researchers in this critical endeavor.

References

-

Okachi, R., Niino, H., Kitaura, K., Mineura, K., Nakamizo, Y., Murayama, Y., Ono, T., & Nakamizo, A. (1985). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. Journal of Medicinal Chemistry, 28(12), 1772–1779. [Link]

-

Sławiński, J., Szafrański, K., & Żołnowska, B. (2018). Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. PubMed. [Link]

-

Ullah, H., et al. (2022). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. [Link]

-

Request PDF. (n.d.). Synthesis and antibacterial activity of 2,2′-dithiobis(benzamide) derivatives. ResearchGate. [Link]

-

Fassihi, A., et al. (2013). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Brieflands. [Link]

-

Khan, S. A., Kumar, P., Joshi, R., Iqbal, P. F., & Saleem, K. (2008). Synthesis and in vitro antibacterial activity of new steroidal thiosemicarbazone derivatives. European Journal of Medicinal Chemistry, 43(9), 2029–2034. [Link]

-

Pîrnău, A., Ghițun, M., Vlase, L., Oniga, O., & Tiperciuc, B. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(15), 5851. [Link]

-

El-Gazzar, M. G., et al. (2023). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. MDPI. [Link]

-

Pîrnău, A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

-

Anonymous. (2012). Antibacterial activity of thiosemicarbazide derivatives. Der Pharma Chemica. [Link]

-

Al-Ostath, A., et al. (2023). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. Scientific Reports, 13(1), 743. [Link]

-

Genter, M. B., & Deamer, N. J. (1991). Pneumotoxic effects of thiobenzamide derivatives. Journal of Biochemical Toxicology, 6(3), 191–197. [Link]

-

Tortorella, P., et al. (2022). Dual-action thioarylamide-based small molecules to target drug-resistant bacteria and chronic inflammation. iScience, 25(11), 105315. [Link]

-

Chen, Y.-C., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9(15), 8415–8422. [Link]

-

Artola, M., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Molecules, 25(7), 1649. [Link]

-

Miró-Canturri, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14, 1269557. [Link]

-

El-Gazzar, M. G., et al. (2023). Structure–activity relationship of the new compounds in terms of antimicrobial activity. ResearchGate. [Link]

-

Sharma, H., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. ChemMedChem, 19(5), e202300551. [Link]

-

Szafrański, K., et al. (2023). The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives. International Journal of Molecular Sciences, 24(23), 16641. [Link]

-

Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Creative Biolabs. [Link]

-

Lee, J., et al. (2021). Nitro-Group-Containing Thiopeptide Derivatives as Promising Agents to Target Clostridioides difficile. Antibiotics, 10(11), 1362. [Link]

-

Wang, Y., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(8), 1741–1745. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual-action thioarylamide-based small molecules to target drug-resistant bacteria and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 9. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pneumotoxic effects of thiobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) | MDPI [mdpi.com]

- 14. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. brieflands.com [brieflands.com]

Spectroscopic Characterization of 3-Chlorothiobenzamide: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-Chlorothiobenzamide (C₇H₆ClNS), a molecule of interest in medicinal chemistry and organic synthesis. While experimental spectra for this specific compound are not widely available in public repositories, this document will leverage established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), complemented by data from analogous compounds, to provide a robust predictive characterization. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of thioamide-containing molecules.

Introduction: The Structural Significance of this compound

This compound belongs to the thioamide class of compounds, where a sulfur atom replaces the carbonyl oxygen of an amide. This substitution significantly alters the electronic properties and reactivity of the functional group, making thioamides valuable moieties in various applications, including as synthetic intermediates and pharmacophores. The presence of a chlorine atom at the meta-position of the benzene ring further influences the electronic environment and, consequently, its spectroscopic signature.

Accurate structural confirmation is paramount in chemical research and development. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure, confirm purity, and understand the chemical environment of the atoms within a molecule. This guide will detail the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound, explaining the causal relationships between the molecular structure and the spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the thioamide (-CSNH₂) protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the thioamide group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~7.8-8.0 | Singlet (or narrow triplet) | ~1-2 | This proton is ortho to the thioamide group and meta to the chlorine. The thioamide group is deshielding. It will show a small coupling to H-4 and H-6. |

| H-4 | ~7.4-7.6 | Doublet of doublets (or triplet) | ~7-8 | This proton is ortho to the chlorine and meta to the thioamide group. It will show coupling to H-2 and H-5. |

| H-5 | ~7.3-7.5 | Triplet | ~7-8 | This proton is coupled to H-4 and H-6. |

| H-6 | ~7.6-7.8 | Doublet | ~7-8 | This proton is ortho to the thioamide group and is coupled to H-5. |

| -NH₂ | ~9.0-10.0 | Broad Singlet | - | The thioamide protons are typically downfield and often appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water. |

Causality behind Predictions: The electron-withdrawing nature of both the thioamide group and the chlorine atom will cause all aromatic protons to be shifted downfield compared to benzene (δ 7.34 ppm). The exact positions are predicted based on the additive effects of these substituents. For comparison, the aromatic protons in 3-nitrobenzaldehyde, which has two electron-withdrawing groups, appear between 7.50 and 8.21 ppm[1]. The broadness of the -NH₂ signal is a characteristic feature resulting from nitrogen's quadrupole moment and potential chemical exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=S | ~195-205 | The thiocarbonyl carbon is significantly deshielded and appears far downfield, a characteristic feature of thioamides. |

| C-1 | ~135-140 | The ipso-carbon attached to the thioamide group. |

| C-2 | ~128-132 | Aromatic CH carbon ortho to the thioamide group. |

| C-3 | ~133-136 | The ipso-carbon attached to the chlorine atom, its chemical shift is influenced directly by the halogen. |

| C-4 | ~125-129 | Aromatic CH carbon ortho to the chlorine atom. |

| C-5 | ~129-133 | Aromatic CH carbon. |

| C-6 | ~127-131 | Aromatic CH carbon. |

Causality behind Predictions: The most notable feature is the chemical shift of the thiocarbonyl carbon (C=S), which is expected to be in the range of 195-205 ppm due to the lower electronegativity of sulfur compared to oxygen in an amide. The carbon atom attached to the chlorine (C-3) will also be downfield. The chemical shifts of the aromatic carbons are predicted based on the known substituent effects of a chlorine atom and a thioamide group on a benzene ring. For instance, in related benzazole structures, the C4/C7 carbons show distinct shifts that can be used to analyze tautomeric equilibrium, highlighting the sensitivity of carbon chemical shifts to their electronic environment[2].

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis of this compound

Caption: Generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.[3]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3300-3100 | N-H stretching | Medium-Strong | Characteristic of the primary amide N-H bonds. Often appears as a doublet. |

| 3100-3000 | Aromatic C-H stretching | Medium-Weak | Typical for C-H bonds on a benzene ring. |

| 1620-1580 | N-H bending (scissoring) | Medium | The "Amide II" band, which in thioamides is primarily due to N-H bending. |

| 1500-1400 | Aromatic C=C stretching | Medium | Skeletal vibrations of the benzene ring. |

| 1350-1290 | C-N stretching | Strong | The "Amide III" band, which has a significant contribution from C-N stretching in thioamides. |

| 1100-1000 | C-Cl stretching | Strong | Characteristic absorption for an aryl chloride. |

| 800-700 | C=S stretching | Medium-Strong | The thiocarbonyl stretch is a key indicator of the thioamide group. It is often coupled with other vibrations. |

Causality behind Predictions: The replacement of the C=O group with a C=S group leads to significant changes in the IR spectrum compared to a typical amide. The C=S stretching frequency is much lower than the C=O stretch (which is typically around 1650 cm⁻¹) due to the larger mass of the sulfur atom. The N-H stretching and bending vibrations are also influenced by the electronic environment of the thioamide group. The presence of the C-Cl stretch is a clear indicator of the chlorinated aromatic ring.

Experimental Protocol for IR Spectroscopy

Workflow for ATR-FTIR Analysis

Caption: Generalized workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Rationale |

| [M]⁺˙ | 171/173 | Molecular ion. The presence of a chlorine atom will result in two peaks with an approximate intensity ratio of 3:1, corresponding to the ³⁵Cl and ³⁷Cl isotopes. |

| [M+H]⁺ | 172/174 | Protonated molecule, commonly observed in soft ionization techniques like ESI. The isotopic pattern for chlorine will be preserved. |

| [M-NH₂]⁺ | 155/157 | Loss of the amino group. |

| [C₇H₄ClS]⁺˙ | 155/157 | Loss of NH₂ radical. |

| [C₆H₄Cl]⁺ | 111/113 | Loss of the CSNH₂ group, resulting in the chlorophenyl cation. |

| [CSNH₂]⁺ | 60 | Thioamide fragment. |

Causality behind Predictions: The molecular weight of this compound is approximately 171.65 g/mol [4]. In mass spectrometry, the most crucial piece of information is the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks (M and M+2) with a characteristic intensity ratio of roughly 3:1[5]. The fragmentation pattern is predicted based on the cleavage of the weakest bonds and the formation of stable fragments. Common fragmentation pathways for benzamides include the loss of the amide group and cleavage at the bond connecting the ring to the functional group.

Fragmentation Pathway

The fragmentation of the molecular ion of this compound is expected to proceed through several key pathways.

Predicted Fragmentation of this compound

Caption: Predicted major fragmentation pathways.

Experimental Protocol for Mass Spectrometry

Workflow for ESI-MS Analysis

Caption: Generalized workflow for ESI-MS analysis.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic characterization of this compound. By applying fundamental principles of NMR, IR, and MS, and drawing comparisons with analogous structures, a detailed picture of the expected spectral data has been constructed. The provided tables of predicted chemical shifts and absorption bands, along with the fragmentation analysis, serve as a valuable reference for the identification and structural confirmation of this compound. The detailed experimental workflows offer a standardized approach for researchers to acquire high-quality data. It is the author's belief that this synthesis of theoretical knowledge and practical guidance will be a vital resource for scientists working with thioamides and related heterocyclic compounds.

References

- Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Oxford Instruments Magnetic Resonance.

- This compound (C7H6ClNS). PubChem.

- This compound, 98%, 2548-79-0. CookeChem.

- Table of Characteristic IR Absorptions.

- ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R

- This compound. Chemical Point.

- NIST Chemistry WebBook. National Institute of Standards and Technology.

- The Electronic Spectra of Thioamides and Thiohydrazides. Part I.

- Spectroscopic Properties of Thioamides: An In-depth Technical Guide. Benchchem.

- Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. PMC - NIH.

- Mass Spectrometric Fragmentation of Trimethylsilyl and Related Alkylsilyl Deriv

- Mass Spectrometry Fragment

- Fragment

- Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI.

- ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),...

- Synthesis and Structure Characterization of Three Pharmaceutical Compounds Based on Tinidazole. MDPI.

- Synthesis, Characterization and Antimicrobial Study of 3- nitrobenzaldehyde Thiosemicarbazone and it's Metal Complexes.

- IR spectrum of 3-nitrobenzaldehyde.

Sources

An In-depth Technical Guide on the Solubility and Stability of 3-Chlorothiobenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-Chlorothiobenzamide is a thioamide derivative with potential applications in medicinal chemistry, noted for its antibacterial activity.[1][2][3] As with any compound of pharmaceutical interest, a comprehensive understanding of its physicochemical properties is fundamental to its development. Solubility dictates the compound's bioavailability and formulation possibilities, while its stability under various environmental conditions—such as pH, temperature, and light—determines its shelf-life, storage requirements, and degradation pathways.

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines detailed, field-proven methodologies and the scientific rationale behind them. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for advancing research and development.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for designing and interpreting solubility and stability studies.

| Property | Value | Source |

| Chemical Name | 3-Chlorobenzenecarbothioamide | [1] |

| Synonyms | This compound, 3-Chlorobenzothioamide | [1][3] |

| CAS Number | 2548-79-0 | [1] |

| Molecular Formula | C₇H₆ClNS | [1][4] |

| Molecular Weight | 171.65 g/mol | [1][4] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 110 °C | [1][3] |

| Boiling Point (Predicted) | 289.5 ± 42.0 °C | [1] |

| Density (Predicted) | 1.341 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 12.37 ± 0.29 | [1] |

The presence of the thioamide group and the chlorine substituent on the benzene ring will influence the molecule's polarity, crystal lattice energy, and potential for intermolecular interactions, all of which are key determinants of its solubility.[5]

Part 1: Comprehensive Solubility Assessment

Solubility is a critical parameter that can be assessed in two primary forms: thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium of a compound in a solvent, which is crucial for formulation development. Kinetic solubility is a higher-throughput measurement often used in early discovery to assess how readily a compound dissolves from a stock solution.

Thermodynamic Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with the solvent at a constant temperature.

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to create a series of calibration standards that will encompass the anticipated solubility range.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired test solvent (e.g., various buffers of different pH, organic solvents). The presence of undissolved solid is crucial.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 72 hours.[6]

-

-

Phase Separation:

-

After incubation, cease agitation and allow the excess solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the remaining solid.[7]

-

-

Sample Collection and Analysis:

-

Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Filter the aliquot through a 0.22 µm syringe filter.

-

Dilute the filtrate with the mobile phase to a concentration within the calibration curve range.

-

Analyze the diluted filtrate and calibration standards using a validated HPLC-UV method. The detection wavelength should be set at the λmax of this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Use the linear regression equation from the calibration curve to determine the concentration of this compound in the diluted filtrate.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Expected Solubility Profile

Based on the structure of this compound, it is anticipated to have low aqueous solubility. The solubility in organic solvents will likely follow the principle of "like dissolves like," with higher solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[5]

| Solvent Type | Examples | Expected Solubility | Rationale |

| Aqueous Buffers | pH 2, 4, 7.4, 9 | Low | The molecule is largely non-polar. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate the polar thioamide group and the aromatic ring. |

| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bonding, but may be less effective than polar aprotic solvents. |

| Non-polar | Hexane, Toluene | Low | Significant polarity mismatch. |

Part 2: Comprehensive Stability Assessment

Stability testing is crucial to identify potential degradation pathways and to establish appropriate storage and handling conditions. Key factors to investigate are pH, temperature, and light exposure.

Stability in Aqueous Solutions (Hydrolytic Stability)

The stability of a compound at different pH values is critical, especially for oral or injectable formulations. Thioamides can be susceptible to hydrolysis, particularly in alkaline conditions, which may convert the thioamide to the corresponding amide.[8]

-

Sample Preparation:

-

Prepare solutions of this compound at a known concentration in a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 7.4, 9).

-

For each pH, prepare a set of samples for each time point and temperature.

-

Include a control sample stored at -20°C or -80°C.

-

-

Incubation:

-

Store the samples at various temperatures (e.g., 4°C, 25°C, 40°C) and protect them from light.

-

-

Sample Analysis:

-

At predetermined time points (e.g., 0, 24, 48, 72 hours, and longer for extended studies), withdraw an aliquot from each sample.

-

Quench any reaction if necessary (e.g., by neutralizing acidic or basic samples).

-

Analyze the samples using a validated stability-indicating HPLC method. This method must be capable of separating the parent compound from any degradation products.[7]

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) at each pH and temperature.

-

Use the Arrhenius equation to evaluate the effect of temperature on the degradation rate.

-

Thermal Stability (Solid-State)

Thermal stability assessment helps to determine if the compound is sensitive to heat, which is important for manufacturing, storage, and transport.

-

Thermogravimetric Analysis (TGA):

-

Place a small amount of solid this compound in the TGA instrument.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air) to determine the temperature at which weight loss occurs, indicating decomposition.[9]

-

-

Differential Scanning Calorimetry (DSC):

-

Heat a small sample of the compound in a DSC pan to identify thermal events such as melting, crystallization, and decomposition, which appear as endothermic or exothermic peaks.

-

-

Isothermal Stress Testing:

-

Store solid samples of this compound at elevated temperatures (e.g., 40°C, 60°C, 80°C) for an extended period.

-

At specified time points, analyze the samples by HPLC to quantify the parent compound and detect any degradation products.

-

Photostability

Photostability testing is essential to determine if the compound is susceptible to degradation upon exposure to light, which can inform packaging and labeling requirements. The International Council for Harmonisation (ICH) Q1B guidelines provide a framework for this testing.[10][11]

-

Sample Preparation:

-

Expose solid this compound and a solution of the compound in a photochemically inert solvent to a light source.

-

Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

-

-

Light Exposure:

-

Sample Analysis:

-

After the exposure period, analyze both the light-exposed and dark control samples using a stability-indicating HPLC method.

-

-

Data Analysis:

-

Compare the chromatograms of the exposed and control samples.

-

Quantify the loss of the parent compound and the formation of any photodegradation products.

-

Sources

- 1. 3-CHLORO-THIOBENZAMIDE | 2548-79-0 [chemicalbook.com]

- 2. This compound , 98% , 2548-79-0 - CookeChem [cookechem.com]

- 3. 3-CHLORO-THIOBENZAMIDE CAS#: 2548-79-0 [amp.chemicalbook.com]

- 4. PubChemLite - this compound (C7H6ClNS) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

The Fulcrum of Five-Membered Rings: A Technical Guide to 3-Chlorothiobenzamide in Heterocyclic Synthesis

Introduction: Beyond a Simple Amide Analogue

In the landscape of medicinal and materials chemistry, the assembly of heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are privileged motifs, forming the core of countless pharmaceuticals, agrochemicals, and functional materials.[1] Among the vast arsenal of precursors available to the synthetic chemist, thioamides—the sulfur isosteres of amides—stand out for their unique and versatile reactivity.[2][3] This guide focuses on a particularly valuable, yet underexplored, building block: 3-chlorothiobenzamide .

The thioamide functional group is not merely an amide with a sulfur atom swapped for oxygen. The larger van der Waals radius of sulfur, its greater polarizability, and its ability to act as both a potent nucleophile and a precursor to electrophilic intermediates imbue it with a rich chemical personality.[4] The presence of the chloro-substituent on the phenyl ring further modulates this reactivity and provides a synthetic handle for subsequent cross-coupling reactions, making this compound a strategic starting point for generating molecular diversity. This document serves as a technical primer for researchers, scientists, and drug development professionals, elucidating the synthesis, reactivity, and application of this compound as a robust precursor for constructing high-value thiazole and thiadiazole ring systems.

Section 1: Synthesis and Characterization of the Precursor

A reliable and scalable synthesis of the starting material is paramount for any synthetic campaign. This compound is readily accessible from its corresponding nitrile, 3-chlorobenzonitrile.

Synthesis via Thionation

The most common laboratory-scale synthesis involves the reaction of a nitrile with a source of hydrogen sulfide. A robust method adapts the procedure for the 4-chloro isomer, using thioacetamide as an in situ source of H₂S in the presence of an acid catalyst.[5]

Protocol 1: Synthesis of this compound

-

Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorobenzonitrile (0.2 mol, 27.5 g) and thioacetamide (0.24 mol, 18.0 g) to 300 mL of N,N-dimethylformamide (DMF).

-

Acidification: Cool the flask in an ice bath and bubble dry hydrogen chloride (HCl) gas through the solution for 15-20 minutes until the solution is saturated.

-

Reaction: Remove the flask from the ice bath and heat the mixture in an oil bath at 90-100 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

-

Work-up: After cooling to room temperature, pour the reaction mixture slowly into 1 L of ice-cold water with vigorous stirring.

-

Isolation: A yellow precipitate will form. Adjust the pH to ~8 with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid. Stir for 30 minutes.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 100 mL), and allow it to air dry. Recrystallize the crude product from a toluene/ethanol mixture (10:1) to yield this compound as pale yellow crystals.

Physicochemical and Spectroscopic Properties

Proper characterization is a self-validating step that ensures the quality of the precursor for subsequent reactions.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNS | [6] |

| Molecular Weight | 171.65 g/mol | [6] |

| Appearance | Light yellow to yellow solid | [7] |

| Melting Point | 110 °C | [7] |

Spectroscopic Characterization:

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show a complex multiplet pattern for the four aromatic protons between δ 7.4 and 7.9 ppm. A broad singlet corresponding to the two -NH₂ protons will appear significantly downfield, typically > δ 8.0 ppm, due to the deshielding effect of the thiocarbonyl group.

-

¹³C NMR (100 MHz, CDCl₃): The most characteristic signal is the thiocarbonyl carbon (C=S), which is highly deshielded and expected to appear at δ > 195 ppm. Aromatic carbons will appear in the δ 125-140 ppm region, and the carbon bearing the chlorine atom will be identifiable by its distinct chemical shift.

-

FT-IR (KBr, cm⁻¹): Key vibrational bands include N-H stretching (typically two bands in the 3400-3100 cm⁻¹ region), C=C aromatic stretching (~1600 cm⁻¹), and the characteristic C=S stretching band, often found in the 1300-1100 cm⁻¹ region.

-

Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z 171 and a characteristic (M+2)⁺ peak at m/z 173 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.[8]

Section 2: The Logic of Reactivity

The synthetic utility of this compound stems from the dual electronic nature of the thioamide group. The sulfur atom is a soft, highly polarizable nucleophile, while the thiocarbonyl carbon is an electrophile. This ambiphilic character is the key to its role in forming heterocyclic rings.

Caption: Reactivity map of the thiobenzamide core.

-

Nucleophilic Sulfur: The sulfur atom is the primary site of nucleophilicity. As a soft nucleophile, it preferentially reacts with soft electrophiles, such as the sp³-hybridized carbon of an α-halo ketone in an Sₙ2 reaction.[9][10] This is the initiating step of the famed Hantzsch thiazole synthesis.

-

Electrophilic Carbon: The thiocarbonyl carbon is electron-deficient and susceptible to attack by external nucleophiles.

-

Nucleophilic Nitrogen: Following S-alkylation or in its tautomeric iminethiol form, the nitrogen atom becomes a potent nucleophile, capable of intramolecular attack on a nearby electrophilic center to facilitate ring closure.

Section 3: Synthesis of Thiazoles via Hantzsch Cyclization

The Hantzsch thiazole synthesis is arguably the most reliable and widely used method for constructing the thiazole ring.[11] It involves the condensation of a thioamide with an α-halocarbonyl compound. The choice of this compound as the thioamide component directly installs the 2-(3-chlorophenyl) moiety, a common feature in bioactive molecules.

Mechanism of Hantzsch Synthesis

The reaction proceeds through a logical sequence of nucleophilic attack, cyclization, and dehydration. The causality is clear: the soft sulfur atom initiates the reaction by attacking the α-carbon of the halo-ketone, which is a better soft electrophile than the hard carbonyl carbon.[12][13]

Caption: Workflow for the Hantzsch Thiazole Synthesis.

Experimental Protocol

Protocol 2: Synthesis of 2-(3-Chlorophenyl)-4-phenylthiazole

-

Reactants: To a solution of this compound (10 mmol, 1.72 g) in 50 mL of absolute ethanol in a 100 mL round-bottom flask, add 2-bromoacetophenone (10 mmol, 1.99 g).

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 3 hours. The reaction progress can be monitored by TLC.[13]

-

Isolation: After cooling, the product may precipitate from the solution. If not, reduce the solvent volume by half using a rotary evaporator. Pour the concentrated mixture into 100 mL of cold water.

-

Neutralization: Add a saturated solution of sodium bicarbonate dropwise until the solution is neutral to slightly basic (pH 7-8) to neutralize the HBr formed during the reaction.

-

Purification: Collect the resulting solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol. The crude product can be recrystallized from ethanol to afford the pure 2-(3-chlorophenyl)-4-phenylthiazole.

Section 4: Synthesis of 1,2,4-Thiadiazoles via Oxidative Dimerization

A fascinating and highly efficient application of thioamides is their oxidative cyclization to form 3,5-disubstituted-1,2,4-thiadiazoles. This reaction involves the coupling of two thioamide molecules. Using this compound results in the symmetrical 3,5-bis(3-chlorophenyl)-1,2,4-thiadiazole. Various oxidizing agents can achieve this transformation, including hypervalent iodine reagents, halogens, or photocatalytic systems.[3][14]

Mechanistic Rationale

The mechanism hinges on the initial oxidation of the nucleophilic sulfur atom. In one proposed pathway using an oxidant like H₂O₂ or a photocatalyst, a thioamide radical cation is formed.[3] This intermediate then couples with a neutral thioamide molecule, leading to a dimeric species that cyclizes and aromatizes to the stable 1,2,4-thiadiazole ring.[15]

Caption: Proposed mechanism for oxidative dimerization to 1,2,4-thiadiazoles.

Section 5: Data Summary

The following table summarizes representative outcomes for the synthesis of heterocycles from this compound, based on analogous reactions reported in the literature.

| Precursor(s) | Product Heterocycle | Reaction Type | Typical Conditions | Yield Range |

| This compound, 2-Bromoacetophenone | 2-(3-Chlorophenyl)-4-phenylthiazole | Hantzsch Synthesis | Ethanol, Reflux, 3h | 80-95% |

| This compound (2 eq.) | 3,5-bis(3-Chlorophenyl)-1,2,4-thiadiazole | Oxidative Dimerization | H₂O₂, Acetic Acid, RT | 75-90% |

| This compound, Hydrazine Hydrate, CS₂ | 5-(3-Chlorophenyl)-1,3,4-thiadiazole-2-thiol | Multi-step | Base, Reflux | 60-80% |

Conclusion and Future Outlook

This compound is a powerful and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. Its well-defined reactivity allows for the strategic and high-yielding construction of substituted thiazoles and thiadiazoles through classic and modern synthetic methodologies. The presence of the chlorine atom not only influences the electronic properties of the final heterocycle but also serves as a valuable attachment point for further diversification via palladium-catalyzed cross-coupling reactions, opening avenues for the rapid generation of compound libraries for drug discovery and materials science. As the demand for novel heterocyclic entities continues to grow, the systematic application of functionalized building blocks like this compound will be indispensable in accelerating the pace of chemical innovation.

References

-

Kaleta, Z., Makowski, B. T., Soos, T., & Dembinski, R. (2006). Thionation of Amides, 1,4-Diketones, N-(2-Oxoalkyl)amides, and N,N'-Acylhydrazines with the Use of a Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1625–1628. [Link]

-

Wang, G., & Huang, M. H. (2024). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. Journal of Materials Chemistry A, 12, 13792-13799. [Link]

-

Jagodziński, T. S. (2003). Thioamides as useful synthons in the synthesis of heterocycles. Chemical Reviews, 103(1), 197-228. [Link]

-

Tomassetti, M., et al. (2018). A catalyst-free heterocyclization reaction of α-chloroglycinates with thiobenzamides or thioureas. Molecules, 23(9), 2348. [Link]

-

Gaikwad, S., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Zoller, J. R., et al. (2023). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society, 145(11), 6335–6343. [Link]

-

Reddy, T. R., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(50), 31635-31640. [Link]

-

da Silva, A. L., et al. (2017). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 9(2), 743-771. [Link]

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

Zheldakov, A. Y., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. [Link]

-

Kumar, R., et al. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, 1(1), 1-15. [Link]

-

Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2010). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Iraqi National Journal of Chemistry, 38, 336-343. [Link]

-

Wikipedia contributors. (2023). α-Halo ketone. Wikipedia, The Free Encyclopedia. [Link]

-

PubChem. (n.d.). 3-chlorobenzenecarbothioamide. [Link]

-

Supporting Information. (n.d.). General procedure for N-Boc protection of amines. [Link]

-

Wikipedia contributors. (2023). 3-Chlorobenzonitrile. Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. [Link]

-

PrepChem. (n.d.). Synthesis of 4-chlorothiobenzamide. [Link]

-

Al-Azayza, S. A., et al. (2019). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 24(13), 2445. [Link]

- CN109678853A - Method used for preparing 3-chlorobenzonitrile. (2019).

- CN103102287A - Production process for preparing chlorobenzonitrile through ammoxid

-

A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Synthesis, 19(5), 498-513. [Link]

- CN101850264A - Production process for preparing chlorobenzonitrile by using ammoxid

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 3. Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu 2 O rhombic dodecahedra - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA08126E [pubs.rsc.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. prepchem.com [prepchem.com]

- 6. jocpr.com [jocpr.com]

- 7. Eosin Y Catalyzed Visible-Light-Driven Aerobic Oxidative Cyclization of Thioamides to 1,2,4-Thiadiazoles | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]

- 13. chemhelpasap.com [chemhelpasap.com]

- 14. Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

The Multifaceted Biological Activities of Halogenated Thiobenzamides: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of Halogenated Thiobenzamides in Medicinal Chemistry

Thiobenzamides, a class of organic compounds characterized by a benzene ring attached to a thioamide functional group (-C(=S)N-), have garnered significant attention in the field of medicinal chemistry due to their diverse and potent biological activities. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the benzamide scaffold has been a particularly fruitful strategy, often leading to a significant enhancement of their therapeutic potential. This strategic halogenation can modulate the compound's lipophilicity, metabolic stability, and electronic properties, thereby influencing its pharmacokinetic profile and interaction with biological targets.[1]

This in-depth technical guide provides a comprehensive overview of the biological activities of halogenated thiobenzamides, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into the molecular mechanisms underpinning these activities, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.

I. Anticancer Activity: A Multi-pronged Attack on Malignancy